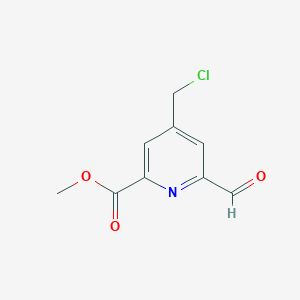
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a formyl group at the 6-position, and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the chloromethylation of a pyridine derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of catalysts such as zinc chloride and reagents like formaldehyde and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of 4-(carboxymethyl)-6-formylpyridine-2-carboxylate.
Reduction: Formation of 4-(chloromethyl)-6-hydroxymethylpyridine-2-carboxylate.
Substitution: Formation of 4-(aminomethyl)-6-formylpyridine-2-carboxylate.
Scientific Research Applications
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The formyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)-6-formylpyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(hydroxymethyl)-6-formylpyridine-2-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 4-(aminomethyl)-6-formylpyridine-2-carboxylate: Contains an aminomethyl group instead of chloromethyl.
Uniqueness: Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and a candidate for developing biologically active compounds.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)8-3-6(4-10)2-7(5-12)11-8/h2-3,5H,4H2,1H3 |
InChI Key |
LDFCIKQNTBBVJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















